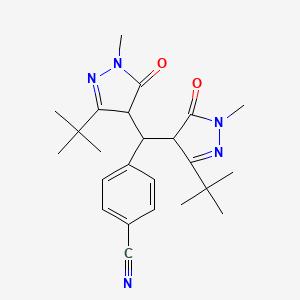
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile" is a complex organic molecule that likely contains multiple functional groups, including pyrazole rings, tert-butyl groups, and a benzenecarbonitrile moiety. This structure suggests potential for various chemical properties and activities, which could be explored through synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties analysis.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported using different methods. For instance, a group of novel pyrazole derivatives was synthesized by a coupling reaction between 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides, which suggests a potential pathway for the synthesis of the compound . Another method involved the reaction of pyrazole derivatives with terephthaloyl dichloride, leading to bis(pyrazolylcar
科学的研究の応用
Synthesis and Antimicrobial Activities
- Researchers Al‐Azmi and Mahmoud (2020) synthesized and characterized novel derivatives, including 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile. They found these compounds to have promising antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Coordination to Metal Ions
- Hegelmann et al. (2003) explored the coordination behavior of similar compounds to zinc ions. They synthesized a new chiral ligand with pyrazole and triazolyl groups, which showed potential in coordination chemistry (Hegelmann et al., 2003).
Synthesis of Fused Heterocyclic Systems
- Youssef and Omar (2007) synthesized a compound related to 4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-yl)methyl)benzenecarbonitrile and transformed it into fused heterocyclic systems. They reported excellent biocidal properties for some of these derivatives (Youssef & Omar, 2007).
Reactivity Studies
- Mironovich and Shcherbinin (2014) studied the reactivity of a similar pyrazolotriazine derivative. They examined its reactions with various agents, contributing to the understanding of the chemical behavior of such compounds (Mironovich & Shcherbinin, 2014).
Cytotoxicity and DNA Binding
- Purohit, Prasad, and Mayur (2011) synthesized bis‐1,3,4‐oxadiazoles and bis‐pyrazoles derivatives and tested them for in-vitro cytotoxicity against human cancer cell lines. They also conducted DNA binding studies, indicating potential applications in cancer research (Purohit, Prasad, & Mayur, 2011).
Catalytic and Polymerization Activity
- Alesso, Tabernero, and Cuenca (2012) prepared bis(pyrazol-1-yl)methane compounds and studied their coordination to titanium and zirconium. Their research contributes to understanding the polymerization activity of such compounds (Alesso, Tabernero, & Cuenca, 2012).
将来の方向性
The study of complex organic molecules like this one is an active area of research in chemistry. Such compounds can have interesting properties and potential applications in various fields, including medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, properties, and potential applications of this compound .
特性
IUPAC Name |
4-[bis(3-tert-butyl-1-methyl-5-oxo-4H-pyrazol-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O2/c1-23(2,3)19-17(21(30)28(7)26-19)16(15-11-9-14(13-25)10-12-15)18-20(24(4,5)6)27-29(8)22(18)31/h9-12,16-18H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSVHGSJHIUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C1C(C2C(=NN(C2=O)C)C(C)(C)C)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bis(3-(tert-butyl)-1-methyl-5-oxo-2-pyrazolin-4-YL)methyl)benzenecarbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Fluorobenzoyl)-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B3000723.png)
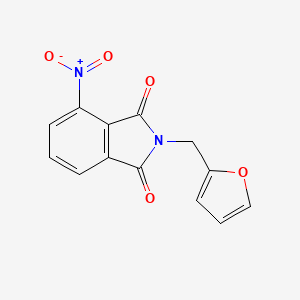
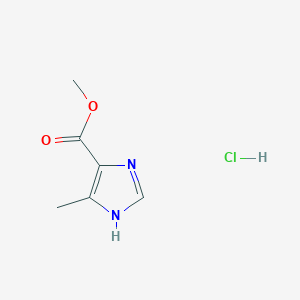
![Cyclohexyl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3000726.png)
![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)
![[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B3000729.png)
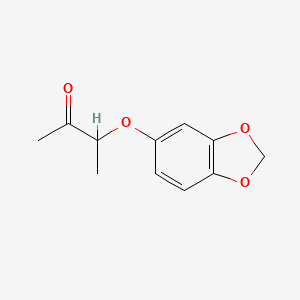
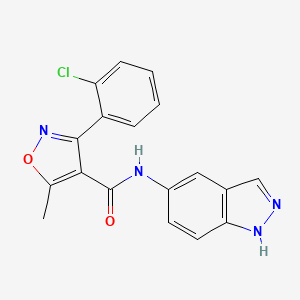
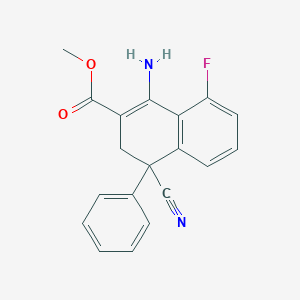

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B3000736.png)
![N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]acetic acid](/img/structure/B3000738.png)
![7-(2-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000742.png)
![Methyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B3000744.png)